Compound Description: SR141716A, also known as rimonabant, is a potent and selective antagonist for the cannabinoid CB1 receptor [, ]. Research has focused on understanding its binding site interactions, particularly with the CB1 receptor, and exploring its potential therapeutic applications, including weight reduction and reducing ethanol or sucrose consumption [, , ]. Studies have investigated its conformational analysis, pharmacophore modeling, and 3D-QSAR relationships []. Further research delved into the critical role of its interaction with lysine residue 3.28(192) (K3.28(192)) in the CB1 receptor, highlighting its inverse agonism [, ].
Compound Description: VCHSR is a structural analogue of SR141716A designed to investigate the role of the carboxamide oxygen in SR141716A's interaction with the CB1 receptor [, ]. Unlike SR141716A, VCHSR lacks hydrogen-bonding capability in its C-3 substituent. This modification significantly influences its pharmacological behavior, resulting in neutral antagonist activity at the CB1 receptor [].
Relevance: While VCHSR lacks the carboxamide group present in both 1-[(3-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide and SR141716A, it provides valuable insights into the structure-activity relationship of biarylpyrazoles. The comparison between these compounds underscores the importance of specific functional groups, like the carboxamide oxygen, in dictating the interaction with the CB1 receptor and influencing their inverse agonism [].
Compound Description: SR147778 is a highly potent, selective, and orally active CB1 receptor antagonist []. Preclinical studies demonstrated its ability to antagonize various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit []. Notably, SR147778 also demonstrated the ability to reduce ethanol or sucrose consumption in animal models, suggesting its potential therapeutic utility in addressing substance use disorders [].
Compound Description: This compound represents a novel class of peripherally restricted cannabinoid-1 receptor (CB1R) antagonists []. Its design aimed to limit its ability to cross the blood-brain barrier, focusing its effects on peripheral CB1R []. Preclinical studies demonstrated significant weight loss efficacy in diet-induced obese mice, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders [].
Compound Description: [18F] NIDA-42033 is a radiolabeled compound developed as a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain []. The incorporation of the [18F]fluoro substituent enables its use in PET imaging studies, providing valuable insights into CB1 receptor distribution and occupancy in vivo [].
6. 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575) []
Compound Description: JHU75528 and JHU75575 are structurally similar compounds investigated as potential PET radioligands for imaging the CB1 receptor in the brain []. They were designed to possess a higher binding affinity and lower lipophilicity compared to rimonabant (SR141716) and AM281, aiming to improve their suitability for PET imaging [].
5-(5-alkynyl-2-thienyl)pyrazole derivatives []
Compound Description: This series of compounds represents a novel class of CB1 receptor antagonists discovered through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A []. By replacing the pyrazole 5-aryl group with a 2-thienyl moiety linked to an alkynyl unit, researchers aimed to identify compounds with improved potency, selectivity, and pharmacological properties []. These alkynylthiophene derivatives exhibited potent CB1 receptor antagonism and demonstrated significant weight reduction in diet-induced obese mouse models [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.